![molecular formula C12H10N4S2 B1305103 5-[(2-Methyl-4-quinolyl)thio]-1,3,4-thiadiazol-2-amine CAS No. 219719-19-4](/img/structure/B1305103.png)

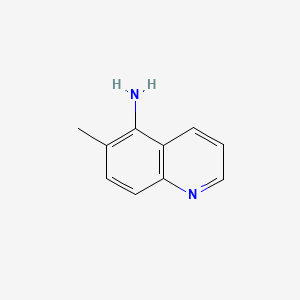

5-[(2-Methyl-4-quinolyl)thio]-1,3,4-thiadiazol-2-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of thiadiazole derivatives has been explored in various studies. For instance, the design of [1,3,4]thiadiazolo[3',2':1,2]imidazo[4,5-c]quinolines was achieved using a Pictet-Spengler reaction, which involved the reaction of 6-(2-aminophenyl)imidazo[2,1-b][1,3,4]thiadiazole derivatives with a range of aldehydes to examine the cyclization scope. A sequential oxidation/SNAr procedure was also performed to achieve C-2 nucleophilic substitution with different amine types . Another study reported the synthesis of 1,2,4-thiadiazoles with a mono- or bicyclic amine at C5, which involved the reaction of lithium enolate of 3-methoxycarbonyl compounds followed by ester hydrolysis and decarboxylation . Additionally, the ibuprofen derivative 5-(1-(4-isobutylphenyl)ethyl)-1,3,4-thiadiazol-2-amine hydrochloride was prepared via cyclization of ibuprofen with thiosemicarbazide in the presence of POCl3 .

Molecular Structure Analysis

The molecular structure of the ibuprofen-thiadiazole hybrid compound was determined by single crystal X-ray diffraction, revealing that it crystallizes in the triclinic system with space group P-1. The compound exhibited two enantiomers in the asymmetric unit . In another study, the crystal structures of 5-(4-bromophenyl)-1,3,4-thiadiazol-2-amine interaction products with carboxylic acids were determined, showing hydrogen bonding and weak π-π interactions in the crystal structures .

Chemical Reactions Analysis

The reactivity of thiadiazole derivatives has been explored through various chemical reactions. The Pictet-Spengler reaction used in the synthesis of imidazoquinolines demonstrated the potential for C-2 reactivity through SNAr with different amines . The muscarinic activities of 1,2,4-thiadiazoles were assessed, indicating that the binding affinity and efficacy as muscarinic ligands were influenced by the conformational energy and steric requirements of the substituents .

Physical and Chemical Properties Analysis

The physical and chemical properties of the ibuprofen-thiadiazole hybrid were characterized using FT-IR, multinuclear NMR spectroscopies, and elemental analysis. Vibrational analysis and quantum chemical calculations were performed, showing strong signals in the infrared and Raman spectra that suggest partial double bond character in the thiadiazole moiety . The nature of noncovalent interactions in N-substituted thiadiazole derivatives was assessed using QTAIM analysis and PIXEL method, revealing the significance of N–H⋯N hydrogen bonds and H–H bonding in the stabilization of crystal structures .

Aplicaciones Científicas De Investigación

Synthesis and Characterization

5-[(2-Methyl-4-quinolyl)thio]-1,3,4-thiadiazol-2-amine and related compounds are synthesized through various chemical reactions involving 8-hydroxyquinoline, methyl chloroacetate, and substituted phenyl iso/thioisocyanates. These compounds undergo acidic and basic intramolecular cyclization to form a variety of heterocyclic compounds, characterized by spectroscopic techniques and elemental analyses. The detailed synthesis process highlights the compound's potential for structural modification and exploration in different scientific applications (Saeed, Abbas, Ibrar, & Bolte, 2014).

Antimicrobial Activity

Quinoline derivatives, including those similar to 5-[(2-Methyl-4-quinolyl)thio]-1,3,4-thiadiazol-2-amine, are evaluated for antimicrobial activities. These compounds have shown potent antibacterial activity against both Gram-positive and Gram-negative bacteria. The synthesis of these compounds involves cyclization of key intermediates, resulting in novel quinoline derivatives with significant antimicrobial properties (Abdel-Aziz, Metwaly, Lashine, & Badawy, 2012).

Antimicrobial and Antifungal Agents

Further exploration into the antimicrobial efficacy of quinoline and thiadiazolyl derivatives has led to the synthesis of compounds with notable antimicrobial activity. These compounds are specifically synthesized to explore their potential as antimicrobial and antifungal agents, demonstrating the chemical versatility and potential therapeutic applications of 5-[(2-Methyl-4-quinolyl)thio]-1,3,4-thiadiazol-2-amine and its analogues (Sharma, Hussain, & Amir, 2008).

Spectroscopic and Theoretical Studies

The study of fluorescence effects in compounds related to 5-[(2-Methyl-4-quinolyl)thio]-1,3,4-thiadiazol-2-amine provides insights into their potential applications in bio-active materials. These compounds exhibit unique fluorescence effects in aqueous solutions, highlighting their potential for use in fluorescent probes and other applications requiring fluorescence-based detection (Matwijczuk, Karcz, Pustuła, et al., 2018).

Anticancer and Antitubercular Agents

The design and synthesis of 1,3,4-thiadiazole derivatives, related to 5-[(2-Methyl-4-quinolyl)thio]-1,3,4-thiadiazol-2-amine, have led to the discovery of novel anticancer and antitubercular agents. These compounds have shown significant in vitro antitumor activities against various cancer cell lines, as well as potent antitubercular activities, indicating their potential as therapeutic agents in treating cancer and tuberculosis (Sekhar, Rao, Rao, et al., 2019).

Propiedades

IUPAC Name |

5-(2-methylquinolin-4-yl)sulfanyl-1,3,4-thiadiazol-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N4S2/c1-7-6-10(17-12-16-15-11(13)18-12)8-4-2-3-5-9(8)14-7/h2-6H,1H3,(H2,13,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPDLVRORXKKUPH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2C(=C1)SC3=NN=C(S3)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N4S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10384080 |

Source

|

| Record name | 5-[(2-methyl-4-quinolyl)thio]-1,3,4-thiadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10384080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

4 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID26730000 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

5-[(2-Methyl-4-quinolyl)thio]-1,3,4-thiadiazol-2-amine | |

CAS RN |

219719-19-4 |

Source

|

| Record name | 5-[(2-methyl-4-quinolyl)thio]-1,3,4-thiadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10384080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-2-(4-chlorophenyl)-3-[2-(2-propynyloxy)-1-naphthyl]-2-propenenitrile](/img/structure/B1305028.png)

![1-[[2-(Trifluoromethyl)phenyl]methyl]piperazine](/img/structure/B1305076.png)